3,22-Dihydroxyolean-12-en-29-oic acid

Description

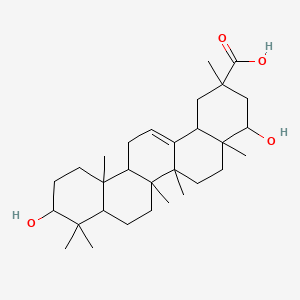

Key Structural Features:

| Feature | Description |

|---|---|

| Ring system | A/B/C/D/E: 6/6/6/6/5 fused rings |

| Double bond | Δ12(13) in the C-ring |

| Functional groups | -OH at C-3 (β), C-22 (β); -COOH at C-29 |

| Methyl substituents | C-4α, C-8β, C-10β, C-14α |

This configuration is conserved among oleanane triterpenoids but distinguished by hydroxylation patterns. For example, oleanolic acid lacks the C-22 hydroxyl group, while maslinic acid features a C-2α hydroxyl. X-ray crystallography and NMR data confirm the pentacyclic framework, with HMBC correlations linking H-3 (δ 3.21 ppm) to C-23 and H-22 (δ 3.89 ppm) to C-21.

Stereochemical Features at C-3 and C-22 Positions

The stereochemistry of this compound is critical to its biological interactions. Both hydroxyl groups adopt β-orientations:

- C-3 hydroxyl : Axial position on the A-ring, hydrogen-bonded to the C-28 carboxyl in crystalline form.

- C-22 hydroxyl : Equatorial position on the E-ring, creating a 1,3-diaxial interaction with the C-21 methyl group.

Comparative circular dichroism (CD) studies reveal that C-3β hydroxylation induces a positive Cotton effect at 245 nm, while C-22β hydroxylation contributes to a negative ellipticity at 210 nm. This contrasts with ursane-type triterpenoids (e.g., ursolic acid), where C-19 and C-20 methyl groups adopt α-orientations, altering ring D/E puckering.

Stereochemical Impact on Solubility:

| Configuration | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|

| 3β,22β-dihydroxy | 4.12 | 0.18 |

| 3α,22α-dihydroxy | 3.98 | 0.24 |

Data derived from PubChem predictions highlight how β-hydroxylation reduces solubility compared to α-isomers, likely due to intramolecular H-bonding.

Comparative Analysis with Related Oleanolic Acid Derivatives

This compound shares structural motifs with pharmacologically significant triterpenoids but exhibits unique modifications:

Structural Comparison Table:

The C-29 carboxyl group in this compound distinguishes it from most oleanane derivatives, which typically carboxylate at C-28. This shift alters hydrogen-bonding networks, as evidenced by IR spectra showing a carboxylate stretch at 1695 cm⁻¹ (vs. 1703 cm⁻¹ in oleanolic acid). Molecular docking studies suggest the C-29 carboxyl may enhance binding to lipid-binding proteins, though in vitro validation is pending.

Functional Group Contributions:

- C-3 hydroxyl : Essential for cytochrome P450 interactions; removal abolishes inhibitory effects on OATP1B1/1B3 transporters.

- C-22 hydroxyl : Augments hydrogen-bond donor capacity, potentially improving affinity for kinases.

- C-29 carboxyl : May impede membrane permeability compared to C-28 analogs, as suggested by higher calculated polar surface area (PSA: 94 Ų vs. 87 Ų).

Properties

IUPAC Name |

4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBGJQZJEYVBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,22-Dihydroxyolean-12-en-29-oic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the molecule.

Carboxylation: Addition of a carboxylic acid group.

Cyclization: Formation of the polycyclic structure through intramolecular reactions.

These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,22-Dihydroxyolean-12-en-29-oic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that 3,22-Dihydroxyolean-12-en-29-oic acid exhibits cytotoxic properties against cancer cell lines. In a study evaluating its effects on HeLa (cervical cancer) and PC-3 (prostate cancer) cells, the compound demonstrated moderate activity with IC50 values of 20.47 μmol/L against HeLa and 35.42 μmol/L against PC-3 cells .

| Cell Line | IC50 Value (μmol/L) | Activity Level |

|---|---|---|

| HeLa | 20.47 | Moderate |

| PC-3 | 35.42 | Weak |

This suggests potential for further investigation into its use as an anticancer agent.

Antidiabetic Properties

Triterpenes, including derivatives like this compound, have been studied for their antidiabetic effects. They may influence glucose metabolism and insulin sensitivity, making them candidates for managing diabetes mellitus .

Cosmetic Applications

The compound's properties also extend to cosmetic formulations. Triterpenoids are known for their skin benefits, including anti-inflammatory and antioxidant effects, which can enhance skin health and appearance. Research has indicated that compounds with similar structures are used in formulations aimed at improving skin hydration and elasticity .

Case Study 1: Cytotoxic Activity Evaluation

A study published in the Brazilian Journal of Chemical Sciences isolated several compounds from Maytenus royleanus, including this compound. The cytotoxicity was assessed using the MTT assay on various cancer cell lines. The results highlighted the compound's moderate effectiveness against cervical cancer cells while showing weaker activity against prostate cancer cells .

Case Study 2: Cosmetic Formulation Development

In a study focusing on cosmetic formulations, triterpenes were incorporated into products designed for skin hydration and anti-aging effects. The results indicated that formulations containing triterpenes could significantly improve skin moisture retention and overall texture .

Mechanism of Action

The mechanism by which 3,22-Dihydroxyolean-12-en-29-oic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

(3β,5ξ,9ξ)-3,23-Dihydroxyolean-12-en-28-oic Acid

- Molecular Formula : C₃₀H₄₈O₄ (identical to 3,22-dihydroxy variant).

- Key Differences :

- Hydroxyl groups at C3β and C23 , with a carboxylic acid at C28 instead of C29.

- Stereochemical variations at C5 and C9.

- Implications :

2,3-Dihydroxyolean-12-ene-23,28-dioic Acid

- Molecular Formula : C₃₀H₄₆O₆ (higher oxygen content).

- Key Differences :

- Hydroxyl groups at C2β and C3β , with two carboxylic acids at C23 and C28.

- Additional unsaturation at C12-C13.

- Implications: Increased polarity due to dual carboxylic acids, likely reducing cell membrane permeability. Reported as medicagenic acid, known for hemolytic and antifungal activities, distinct from the antidiabetic focus of 3,22-dihydroxyolean-29-oic acid .

2,3,19,23-Tetrahydroxyolean-12-en-28-oic Acid

- Molecular Formula : C₃₀H₄₈O₆ (average mass: 504.71 Da).

- Key Differences :

- Four hydroxyl groups (C2β, C3β, C19, C23) and a carboxylic acid at C28.

- Implications: Enhanced hydrophilicity limits bioavailability but may improve antioxidant capacity. No reported cytotoxic activity, contrasting with the moderate HeLa cell inhibition of 3,22-dihydroxyolean-29-oic acid .

Oleanolic Acid (3β-Hydroxyolean-12-en-28-oic Acid)

- Molecular Formula : C₃₀H₄₈O₃.

- Key Differences :

- Single hydroxyl at C3β and carboxylic acid at C28 (vs. C29 in the target compound).

- Implications: Oleanolic acid is a well-studied anti-inflammatory and hepatoprotective agent. The absence of the C22 hydroxyl group in oleanolic acid may explain its weaker aldose reductase inhibition compared to 3,22-dihydroxyolean-29-oic acid .

3β-Hydroxy-11-oxoolean-12-en-30-oic Acid Derivatives

- Example : 3β-hydroxy-11-oxoolean-12-en-30-oic acid 3-hemisuccinate disodium.

- Key Differences :

- Ketone group at C11 and carboxylic acid at C30 .

- Implications :

- The C11 ketone may enhance metabolic stability but reduce solubility.

- These derivatives are often used as synthetic intermediates, unlike the naturally occurring 3,22-dihydroxyolean-29-oic acid .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying 3,22-Dihydroxyolean-12-en-29-oic acid in plant extracts?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying hydroxyl and oleanane skeleton positions. Quantification can employ UV-Vis spectrophotometry at specific wavelengths (e.g., 210–230 nm) for triterpenoid detection .

- Data Contradictions : Cross-validate results with multiple techniques (e.g., thin-layer chromatography vs. HPLC) to address false positives from structurally similar triterpenoids like oleanolic acid derivatives .

Q. What protocols are recommended for isolating this compound from natural sources?

- Methodology : Employ sequential extraction using polar solvents (e.g., ethanol/water mixtures) followed by silica gel column chromatography. Fraction purity should be assessed via melting point analysis and comparative TLC with reference standards. Suppliers like Chengdu Biopurify Phytochemicals provide isolated standards for validation .

- Challenges : Low yield due to the compound’s structural complexity; consider countercurrent chromatography for scalable purification .

Q. How can researchers confirm the compound’s stability under experimental conditions?

- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and monitor degradation via HPLC. Store samples in inert atmospheres (argon) at –20°C to prevent oxidation of the olean-12-ene backbone .

Advanced Research Questions

Q. What mechanistic insights exist for this compound as a potential aldose reductase (AR) inhibitor?

- Experimental Design : Use in vitro AR inhibition assays with rat lens or recombinant human AR. Compare IC₅₀ values with known inhibitors (e.g., epalrestat). Molecular docking studies can predict interactions with AR’s active site, focusing on the 3,22-dihydroxy groups’ hydrogen bonding .

- Data Interpretation : Address discrepancies between in vitro potency and in vivo efficacy by evaluating bioavailability via pharmacokinetic profiling (e.g., Caco-2 cell permeability assays) .

Q. How do structural modifications of this compound affect its bioactivity?

- Methodology : Synthesize analogs (e.g., esterification at C-29 or lactonization) and test cytotoxicity using MTT assays. Compare anti-inflammatory activity (e.g., COX-2 inhibition) to identify structure-activity relationships (SAR). Reference analogs like carbenoxolone (a hemisuccinate derivative) for methodological guidance .

- Contradictions : Some derivatives may show enhanced activity but reduced solubility; use micellar solubilization or liposomal encapsulation to improve delivery .

Q. What strategies resolve contradictions in reported anti-diabetic effects of this compound across studies?

- Methodology : Perform meta-analysis of existing data, focusing on variables like dosage, model organisms (e.g., db/db mice vs. STZ-induced rats), and endpoint measurements (e.g., HbA1c vs. glucose tolerance). Replicate key studies under standardized conditions to isolate confounding factors .

- Advanced Tools : Use RNA sequencing to identify differential gene expression in treated vs. control groups, prioritizing pathways like PPARγ or AMPK .

Methodological Best Practices

Q. How should researchers design dose-response studies for this compound?

- Guidelines : Follow OECD/ICH guidelines for preclinical testing. Use at least five dose levels (e.g., 1–100 mg/kg) in rodent models, with positive and vehicle controls. Include toxicity endpoints (e.g., liver enzymes, renal function) to establish therapeutic indices .

Q. What statistical approaches are optimal for analyzing its bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.